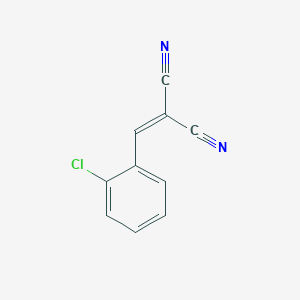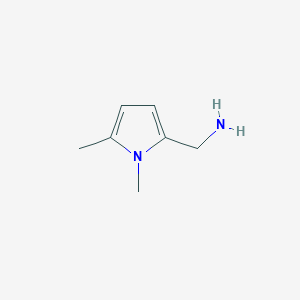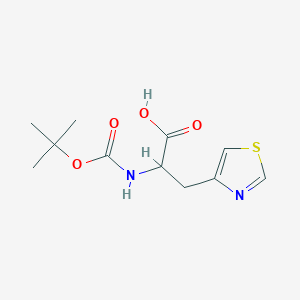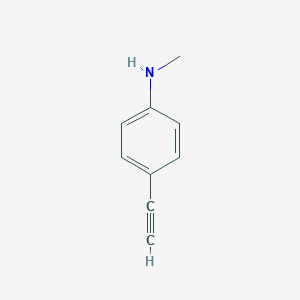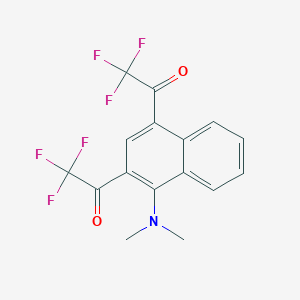
9-Phenylnonanohydroxamic acid
Übersicht
Beschreibung
9-Phenylnonanohydroxamic acid (9-PNHA) is a hydroxamic acid derivative that has been extensively studied for its potential applications in various scientific research fields. This compound is known for its ability to chelate metal ions and inhibit enzymes, making it a valuable tool in biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 9-Phenylnonanohydroxamic acid involves the chelation of metal ions, which can inhibit the activity of metalloenzymes. This compound has been shown to inhibit the activity of several metalloenzymes, including matrix metalloproteinases, histone deacetylases, and carbonic anhydrases.
Biochemical and Physiological Effects
9-Phenylnonanohydroxamic acid has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-oxidant properties. Additionally, 9-Phenylnonanohydroxamic acid has been shown to have antimicrobial activity against several bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-Phenylnonanohydroxamic acid in lab experiments is its ability to selectively inhibit metalloenzymes. This compound has been shown to have a high degree of specificity for certain metalloenzymes, making it a valuable tool for studying their functions. However, one limitation of using 9-Phenylnonanohydroxamic acid is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 9-Phenylnonanohydroxamic acid. One potential area of research is its use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells, and further research could explore its potential as a cancer treatment. Additionally, 9-Phenylnonanohydroxamic acid could be studied for its potential applications in the treatment of bacterial and fungal infections. Finally, further research could explore the potential of 9-Phenylnonanohydroxamic acid as a tool for studying the functions of metalloenzymes in various biological processes.
Wissenschaftliche Forschungsanwendungen
9-Phenylnonanohydroxamic acid has been widely used in scientific research for its ability to inhibit metalloenzymes and chelate metal ions. This compound has been studied for its potential applications in cancer therapy, as well as for its ability to inhibit the growth of bacterial and fungal pathogens.
Eigenschaften
CAS-Nummer |
114917-95-2 |
|---|---|
Produktname |
9-Phenylnonanohydroxamic acid |
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
N-hydroxy-9-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c17-15(16-18)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,18H,1-4,6,9-10,13H2,(H,16,17) |
InChI-Schlüssel |
QPQXHUPMOXYPRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)NO |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)NO |
Andere CAS-Nummern |
114917-95-2 |
Synonyme |
9-phenylnonanohydroxamic acid BMY 30094 BMY-30094 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

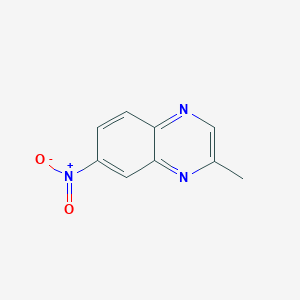
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)

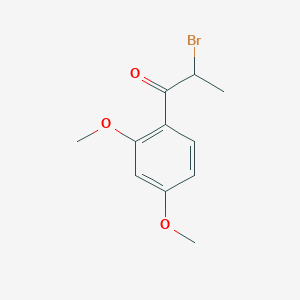
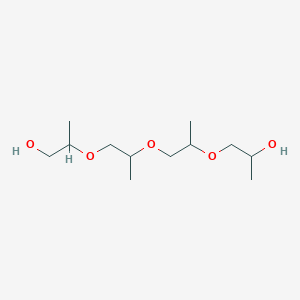
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
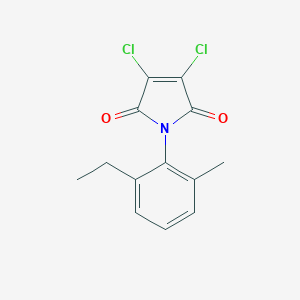
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
